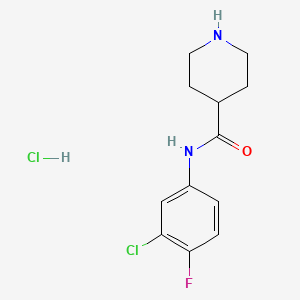

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures. According to chemical databases and analytical reports, the complete systematic name is this compound. This nomenclature reflects the structural organization beginning with the substituted phenyl ring bearing chlorine at the 3-position and fluorine at the 4-position, connected through an amide linkage to the 4-position of the piperidine ring system.

Structural validation studies have employed multiple analytical approaches to confirm the compound's architecture. The SMILES notation has been documented as "O=C(C1CCNCC1)Nc1ccc(c(c1)Cl)F.Cl" which represents the complete hydrochloride salt structure. Alternative SMILES representations include "Cl.O=C(NC1C=C(Cl)C(F)=CC=1)C1CCNCC1" as recorded in chemical databases. These notations confirm the presence of the discrete chloride ion associated with the protonated piperidine nitrogen, forming the stable hydrochloride salt.

The structural integrity has been further validated through computational chemistry approaches. The InChI representation has been documented as "InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H" which provides unambiguous structural identification. This representation confirms the connectivity pattern and stereochemical considerations inherent in the molecular structure.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJYSONABGKSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, focusing on its interactions with cannabinoid receptors, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄ClFN₂O·HCl

- Molecular Weight : 293.17 g/mol

- CAS Number : 1306607-04-4

The compound features a piperidine ring with a 3-chloro-4-fluorophenyl group and a carboxamide functional group, which contribute to its unique biological properties.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

-

Cannabinoid Receptor Interaction :

- This compound has been investigated for its ability to interact with cannabinoid receptors, particularly in the context of positron emission tomography (PET) imaging. It serves as a radiotracer that allows researchers to visualize cannabinoid receptor dynamics in the brain.

-

Kinase Inhibition :

- Preliminary studies suggest that it may possess kinase inhibition properties, indicating potential applications in cancer treatment by interfering with signaling pathways involved in tumor progression.

-

Therapeutic Potential :

- The compound's unique structure allows it to act on various biological targets, making it a candidate for drug development in areas such as neuropharmacology and oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cannabinoid Receptor Modulation | Acts as a radiotracer for PET imaging of cannabinoid receptors in the brain | |

| Kinase Inhibition | Potential anti-cancer agent through kinase inhibition | |

| Neuropharmacological Applications | Possible therapeutic applications in treating neurological disorders |

Case Study: PET Imaging Applications

A study highlighted the use of this compound as a radiotracer in PET imaging. This application has advanced research into cannabinoid receptor dynamics, providing insights into how various drugs interact within the central nervous system. The compound's ability to bind selectively to these receptors enhances its utility in both research and clinical settings.

Case Study: Cancer Research

In cancer research, the compound has shown promise as a kinase inhibitor. It was found to inhibit certain kinases that are pivotal in cancer cell proliferation. This property suggests that this compound could be further developed into a therapeutic agent targeting specific cancer types.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring enhances its binding affinity to biological targets, which is critical for its effectiveness as both a radiotracer and a potential therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride has been investigated for its potential therapeutic effects:

- Antiviral Properties : Research indicates that this compound may exhibit antiviral activity, making it a candidate for drug development against viral infections.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by modulating specific cellular pathways involved in tumor growth and proliferation.

The compound's unique structure allows it to interact with various biological targets:

- Receptor Modulation : It has been shown to act as a ligand for certain receptors, influencing neurotransmitter systems which could be beneficial in treating psychiatric disorders.

- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes, contributing to its pharmacological effects.

Case Studies

Several studies have explored the applications of this compound:

- Antiviral Study : A study demonstrated its efficacy against viral replication in cell cultures, suggesting potential as an antiviral agent.

- Cancer Research : Investigations have shown that this compound can induce apoptosis in cancer cell lines, highlighting its anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Iodophenyl)piperidine-4-carboxamide Hydrochloride

- CAS No.: 1186049-52-4

- Molecular Formula : C₁₂H₁₄IN₂O·HCl

- Key Differences :

N-(3-Cyanophenyl)piperidine-4-carboxamide Hydrochloride

- CAS No.: 1235440-05-7

- Molecular Formula : C₁₃H₁₆ClN₃O

- Key Differences: Substituent: 3-cyano group.

N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide Hydrochloride

Modifications to the Piperidine Carboxamide Scaffold

N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide Hydrochloride

- CAS No.: Not explicitly listed (referenced in Santa Cruz Biotechnology catalog).

- Molecular Formula : C₁₄H₁₈FN₂O·HCl

- Key Differences: Structure: A 2-fluorophenethyl group replaces the aromatic ring, connected via an ethyl spacer.

N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride

- CAS No.: 923565-91-7

- Molecular Formula : C₁₁H₁₄FN₂·HCl

- Key Differences :

4-(4-Fluorophenyl)piperidine Hydrochloride

Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of the target compound and analogs:

| Compound Name | Molecular Weight (HCl Salt) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Feature(s) |

|---|---|---|---|---|---|

| Target Compound | 293.15 | ~2.1 | 2 (amide NH, HCl) | 3 (amide O, F, Cl) | Dual halogen substitution |

| N-(4-Iodophenyl) analog | ~356.62 | ~3.5 | 2 | 3 | High lipophilicity (iodine) |

| N-(3-Cyanophenyl) analog | 265.74 | ~1.8 | 2 | 4 (additional cyano N) | Enhanced reactivity |

| N-(5-Chloro-2-hydroxyphenyl) analog | 291.17 | ~1.2 | 3 (additional -OH) | 4 | Improved solubility |

| N-[2-(2-Fluorophenyl)ethyl] analog | ~280.78 | ~2.5 | 2 | 3 | Increased flexibility |

| 4-(4-Fluorophenyl)piperidine HCl | 205.69 | ~1.9 | 1 (HCl) | 1 | Minimal pharmacophore |

Research Findings and Implications

- Electronic Effects : Halogen substituents (Cl, F) enhance electronegativity, improving interactions with electron-rich biological targets. The 3-chloro-4-fluoro configuration balances steric and electronic effects .

- Solubility vs. Permeability : Hydroxyl groups (e.g., in the 5-chloro-2-hydroxyphenyl analog) improve aqueous solubility but may limit blood-brain barrier penetration .

- Structural Flexibility: Ethyl or propyl spacers (e.g., in Santa Cruz Biotechnology’s analog) can enhance binding to flexible protein pockets .

- Functional Group Trade-offs : Replacing carboxamide with amine (e.g., N-(3-Fluorophenyl)piperidin-4-amine) simplifies synthesis but reduces hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous procedures involve reacting piperidine-4-carboxamide derivatives with halogenated aryl precursors under basic conditions. A typical approach uses amine hydrochlorides (e.g., azetidine or difluoropyrrolidine hydrochloride) as intermediates, with N,N-diisopropylethylamine as a base to facilitate coupling . Solvent choice (e.g., dichloromethane) and temperature control are critical to optimize yield and purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, piperidine ring protons typically appear as multiplets between δ 1.5–3.0 ppm, while aromatic protons from the chloro-fluorophenyl group resonate near δ 7.0–8.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and packing structures. For related piperidine derivatives, orthorhombic systems with space group P2₁2₁2₁ and unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) are common .

Q. What are the safety and handling guidelines for this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong oxidizers due to potential reactivity .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Stability data suggest degradation under prolonged heat (>40°C) .

Advanced Research Questions

Q. How can researchers address contradictory NMR data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Resolves overlapping signals by altering molecular motion (e.g., freezing out conformational changes).

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula to rule out impurities .

Q. How to design experiments to evaluate the compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to known piperidine targets (e.g., kinases, GPCRs) .

- Assay Design : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination). Include positive controls (e.g., LY2409881 hydrochloride for kinase studies) .

- Cell-Based Models : Test cytotoxicity in HEK293 or HeLa cells, with dose-response curves (0.1–100 µM) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with PEG-based precipitants. For hygroscopic compounds, add 5–10% DMSO to improve crystal stability .

- Cryoprotection : Soak crystals in Paratone-N oil before flash-freezing in liquid nitrogen .

- Data Collection : Collect high-resolution data (≤1.0 Å) using synchrotron radiation. SHELXL refines structures with anisotropic displacement parameters .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., chloro/fluoro groups, piperidine ring size) and compare bioactivity .

- Computational Modeling : Dock derivatives into target binding pockets (e.g., Autodock Vina) to predict interactions. Correlate logP values with membrane permeability .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) using Schrödinger’s Phase .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. Piperidine derivatives often degrade via hydrolysis of the carboxamide bond under acidic conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For storage, lyophilization improves long-term stability .

Q. What advanced techniques interpret complex mass spectrometry data?

- Methodological Answer :

- Fragmentation Patterns : Use ESI-MS/MS to identify key fragments (e.g., loss of HCl from the hydrochloride salt, m/z 36.97).

- Isotope Ratio Analysis : Confirm chlorine/fluorine presence via isotopic peaks (³⁵Cl:³⁷Cl ≈ 3:1; ¹⁹F monoisotopic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.